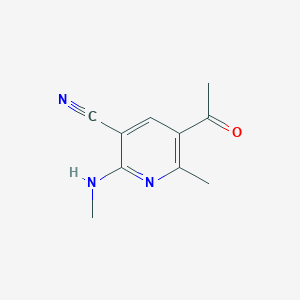

5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

5-acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8(5-11)10(12-3)13-6/h4H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYVQFKBKDSBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)NC)C#N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvent at room temperature or with heating, depending on the specific reactants and desired yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry Applications

5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Antitumor Activity

Research has indicated that derivatives of this compound may exhibit antitumor properties. For example, studies on related pyridine derivatives have shown that modifications can lead to improved inhibition of cancer cell lines, suggesting that 5-acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile could serve as a scaffold for developing new anticancer agents .

Enzyme Inhibition

The compound has been explored for its role as an inhibitor of various enzymes. Specifically, its structural features allow it to interact with targets such as protein kinases and histone deacetylases (HDACs), which are crucial in cancer biology and other diseases . The ability to inhibit these enzymes makes it a candidate for further research in drug development.

Organic Synthesis Applications

5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecular architectures.

Synthesis of Heterocycles

This compound can be utilized to synthesize various heterocyclic compounds through reactions such as cyclization and functional group transformations. For instance, it can participate in reactions leading to the formation of thiazole and thieno[2,3-b]pyridine derivatives, which are known for their biological activities .

Multicomponent Reactions

The compound is also involved in multicomponent reactions that yield pyrimidine derivatives with potential biological significance. These reactions often involve the combination of 5-acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile with other reagents under specific conditions to produce complex structures efficiently .

Case Studies and Research Findings

Several studies have documented the applications of 5-acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Identified derivatives with significant inhibition against cancer cell lines. |

| Study B | Enzyme Inhibition | Demonstrated effective inhibition of HDACs and protein kinases, suggesting therapeutic potential. |

| Study C | Organic Synthesis | Developed new synthetic routes utilizing this compound as a key intermediate for heterocyclic compounds. |

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. Pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

- 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

- 5-Acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile

Uniqueness

5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula: C10H11N3

Molecular Weight: 221.28 g/mol

CAS Number: 653587-91-8

Synthesis

The synthesis of 5-acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile typically involves the reaction of various pyridine derivatives with acetyl and methylamino groups. The compound can be synthesized through multiple pathways, often utilizing cyclocondensation techniques that enhance yield and efficiency.

The biological activity of 5-acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to modulate enzyme activities, particularly in the context of cancer therapy and neurodegenerative diseases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, studies have demonstrated that related pyridine derivatives can inhibit ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells. The most biologically active compounds from similar classes showed IC50 values in the low micromolar range against various cancer cell lines, indicating significant potential for therapeutic use .

Neuroprotective Effects

In addition to anticancer properties, the compound has been investigated for neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative disorders such as Alzheimer's disease. For example, modified derivatives have demonstrated submicromolar inhibition levels, suggesting their potential as multitarget-directed ligands in neuroprotection .

Data Table: Biological Activity Summary

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Ribonucleotide reductase | Cancer cells | 1.0 - 1.4 | |

| Acetylcholinesterase | Neurodegenerative diseases | 0.08 - 0.14 | |

| Butyrylcholinesterase | Neurodegenerative diseases | 0.38 - 0.44 |

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyridine derivatives on L1210 leukemia cells, revealing that compounds similar to 5-acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile significantly prolonged survival times in treated mice .

- Neuroprotective Properties : In a separate investigation, derivatives were tested for their ability to cross the blood-brain barrier (BBB) and inhibit cholinesterases, demonstrating promising neuroprotective effects in vitro .

Q & A

Basic: What are the standard synthetic routes for 5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile?

Methodological Answer:

The compound is typically synthesized via multistep reactions involving β-haloesters or α,β-unsaturated esters as precursors. A common approach includes:

Cyclization : Reacting β-aminoesters with formamide or isocyanates under reflux to form the pyridine core .

Functionalization : Introducing the acetyl and methylamino groups through nucleophilic substitution or condensation reactions.

Optimization : Temperature control (e.g., 0–60°C) and solvent selection (ethanol, chloroform) are critical to minimize byproducts like diselenobis derivatives . Heterogeneous catalysts (e.g., Fe₃O₄@SiO₂ composites) can improve yield and selectivity in analogous pyridine syntheses .

Basic: How is the compound characterized structurally?

Methodological Answer:

Key techniques include:

X-ray Crystallography : Resolves bond angles (e.g., C14–C15–C16 = 119.6°) and hydrogen-bonding networks (e.g., N–H···O interactions) . Software like APEX3 and SHELXL2014 are used for refinement .

Spectroscopy :

- ¹H/¹³C NMR : Identifies methylamino (δ ~2.5 ppm) and acetyl (δ ~2.1 ppm) groups.

- IR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) functionalities .

Advanced: How can reaction pathways be optimized to address low yields of 5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile?

Methodological Answer:

Byproduct Analysis : Monitor intermediates via TLC or HPLC. For example, diselenobis derivatives form at elevated temperatures (>50°C), requiring strict temperature control .

Catalyst Screening : Test Pd(II) complexes or silica-supported catalysts to enhance regioselectivity in cyclization steps .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol promotes cyclization .

Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?

Methodological Answer:

X-ray studies of analogous pyridine-3-carbonitriles reveal:

Hydrogen Bonding : N–H···O and C–H···N interactions (e.g., N2–H2A···O2, 2.89 Å) contribute to layered packing .

π–π Stacking : Aromatic rings align with centroid distances of 3.6–3.8 Å, enhancing stability .

Van der Waals Forces : Methyl and acetyl groups participate in hydrophobic interactions, influencing polymorphism .

Advanced: How do substituents (e.g., acetyl, methylamino) affect the compound’s electronic properties and reactivity?

Methodological Answer:

Electron-Withdrawing Effects : The nitrile group (-C≡N) deactivates the pyridine ring, directing electrophilic substitution to specific positions .

Steric Effects : The acetyl group at C5 hinders access to the C4 position, favoring reactions at C2 or C6 .

Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict sites for nucleophilic attack, validated by experimental nitration or halogenation outcomes .

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

Cross-Validation : Compare NMR chemical shifts with X-ray-derived torsion angles to confirm conformer dominance .

Dynamic NMR : Detect rotational barriers of methylamino groups if crystallography suggests static conformations .

Synchrotron Studies : High-resolution XRD can resolve disorder in acetyl orientations, which may conflict with averaged NMR data .

Advanced: How is this compound utilized in catalytic or materials science applications?

Methodological Answer:

Catalyst Design : Pyridine-3-carbonitriles act as ligands in Pd(II) complexes for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Photophysical Probes : The nitrile group enables coordination to metal-organic frameworks (MOFs) for sensing applications .

Polymer Synthesis : Acetylated pyridines serve as monomers for conductive polymers, characterized by cyclic voltammetry .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

Solubility : Moderately soluble in DMSO, chloroform, and hot ethanol; insoluble in water. Pre-sonication (30 min) enhances dispersion .

Stability :

- Thermal : Decomposes above 200°C (TGA data).

- Light : Store in amber vials to prevent photodegradation of the nitrile group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.